2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde
Overview
Description
2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde is an organic compound with the molecular formula C19H20N2O4 and a molecular weight of 340.37 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-methoxyphenyl group and a nitrobenzaldehyde moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2-Methoxyphenyl Group: The piperidine ring is then substituted with a 2-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Introduction of the Nitrobenzaldehyde Moiety:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols are used under mild conditions.
Major Products Formed
Oxidation: Nitro and aldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzene
- **2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzoic acid
- **2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzyl alcohol
Uniqueness
2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde is unique due to its specific structural features, including the combination of a piperidine ring, a 2-methoxyphenyl group, and a nitrobenzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperidin-1-yl]-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-19-5-3-2-4-17(19)14-8-10-20(11-9-14)18-7-6-16(21(23)24)12-15(18)13-22/h2-7,12-14H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTKGNOXCFAQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383478 | |
Record name | 2-[4-(2-methoxyphenyl)piperidin-1-yl]-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301134-94-1 | |
Record name | 2-[4-(2-methoxyphenyl)piperidin-1-yl]-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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